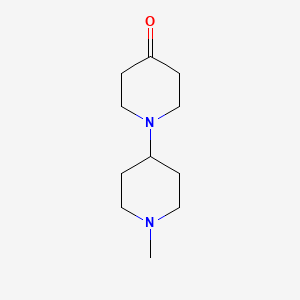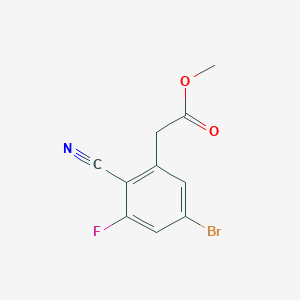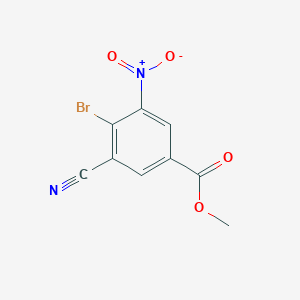![molecular formula C16H9Cl2NO3 B1417417 3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione CAS No. 364617-51-6](/img/structure/B1417417.png)
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Palladium(II) Complex with Coumarin-Derived Ligand : A study focused on the synthesis and crystal structure of a novel Palladium(II) complex with a coumarin-derived ligand, which demonstrated significant cytotoxicity against cancer cell lines (Budzisz et al., 2004).
- Functionalized 2H-Chromene Derivatives : Another research described a one-pot synthesis route for functionalized 2H-chromene derivatives, highlighting their potential for varied applications (Bayat et al., 2010).
Biological Characterization
- Novel Fluorescent Chromene Derivative : A study investigated the optical properties of a novel fluorescent chromene derivative, providing insights into the excited-state dipole moment, useful in photochemical and photophysical applications (Al-Kawkabani et al., 2017).
- Anticancer Agents : Research on 2H-chromene derivatives bearing different moieties revealed their potential as anticancer agents. This study is particularly relevant for understanding how chromene derivatives can be designed for specific biological activities (Azizmohammadi et al., 2013).
Novel Compounds and Reactions
- Synthesis of Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles : This research explored the synthesis of new chromeno-based N-heterocycles, demonstrating their high antimicrobial activity (Azab et al., 2017).
- Highly Functionalized bis(4H-Chromene) : A study described the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives, highlighting their biological activity spectrum (Shaabani et al., 2009).
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-12-6-5-9(7-13(12)18)19-8-11-15(20)10-3-1-2-4-14(10)22-16(11)21/h1-8,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQDYNBCVLLFLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

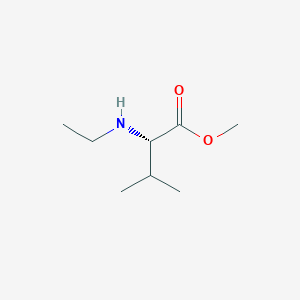


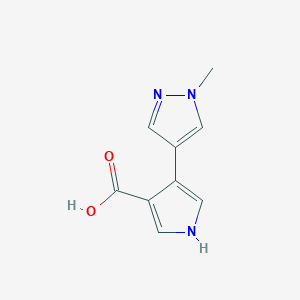

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
